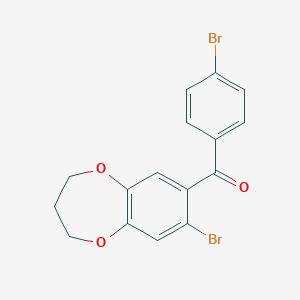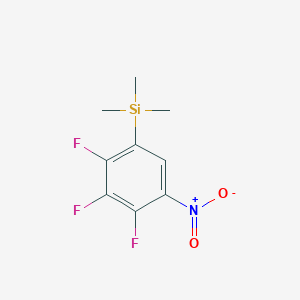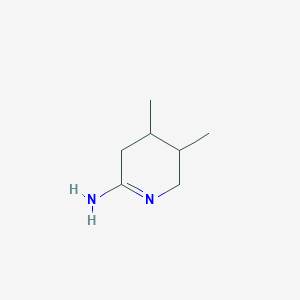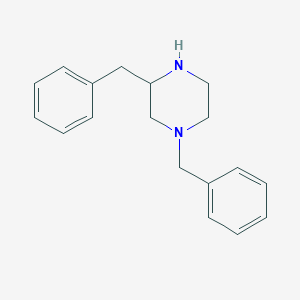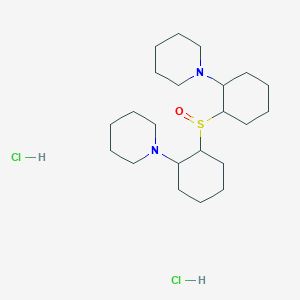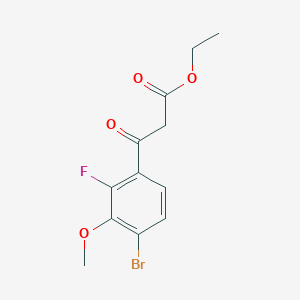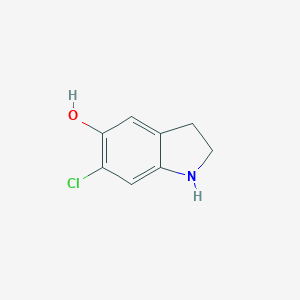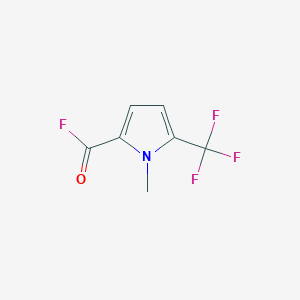
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorinated pyrrole derivative that has been synthesized using various methods to explore its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, including proteases and kinases. This inhibition may lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can reduce inflammation and improve the survival rate of animals with certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes, making it an ideal tool for studying their function. However, one of the main limitations of using this compound is its toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are many potential future directions for research on 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound and its potential interactions with other molecules. Additionally, new synthesis methods may be developed to produce this compound more efficiently and with higher purity. Finally, the potential use of this compound in other fields, such as materials science and catalysis, may also be explored.
Synthesemethoden
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has been achieved using different methods. One of the most common methods involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride, followed by treatment with hydrogen fluoride. Another method involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with oxalyl chloride, followed by treatment with hydrogen fluoride. These methods have been optimized to produce high yields of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride with high purity.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has been extensively studied for its potential applications in different fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of various biologically active compounds. It has also been studied for its potential use in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Eigenschaften
CAS-Nummer |
170693-22-8 |
|---|---|
Produktname |
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride |
Molekularformel |
C7H5F4NO |
Molekulargewicht |
195.11 g/mol |
IUPAC-Name |
1-methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride |
InChI |
InChI=1S/C7H5F4NO/c1-12-4(6(8)13)2-3-5(12)7(9,10)11/h2-3H,1H3 |
InChI-Schlüssel |
ZGCBXCJMIYVEFA-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
Kanonische SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
Synonyme |
1H-Pyrrole-2-carbonylfluoride,1-methyl-5-(trifluoromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



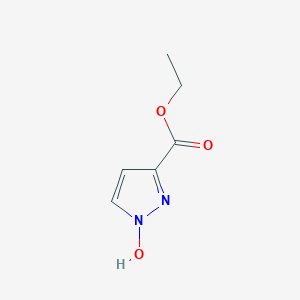
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
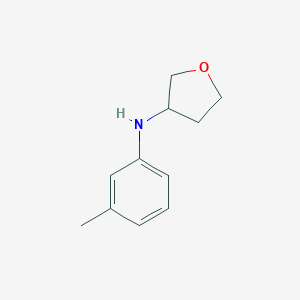
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
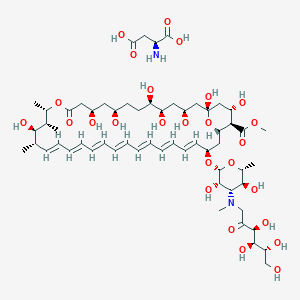
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
